3,4-dibromo-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry teams needing a vicinal dibromo pyrazole scaffold for sequential aryl installations often face limited regioisomer availability. 3,4-Dibromo-1H-pyrazole-5-carboxylic acid solves this: the 5-COOH protects the most reactive site, leaving adjacent Br at positions 3 and 4 for stepwise Suzuki-Miyaura couplings. This enables systematic SAR exploration of contiguous positions inaccessible to the 3,5-dibromo regioisomer. Dual bromination elevates XLogP3 to 1.8 (18× vs. parent) without adding rotatable bonds, improving passive permeability. Available in 95% purity; characteristic Br₂ isotopic triplet (1:2:1) facilitates LC-MS reaction monitoring.

Molecular Formula C4H2Br2N2O2
Molecular Weight 269.88
CAS No. 13745-16-9
Cat. No. B2403706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dibromo-1H-pyrazole-5-carboxylic acid
CAS13745-16-9
Molecular FormulaC4H2Br2N2O2
Molecular Weight269.88
Structural Identifiers
SMILESC1(=C(NN=C1C(=O)O)Br)Br
InChIInChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
InChIKeyVUGCSLXZCWWBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-1H-pyrazole-5-carboxylic acid: Dual-Brominated Building Block


3,4-Dibromo-1H-pyrazole-5-carboxylic acid (CAS 13745-16-9), also indexed as 4,5-dibromo-2H-pyrazole-3-carboxylic acid, is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered pyrazole ring substituted with two bromine atoms at the 3- and 4-positions and a carboxylic acid group at the 5-position, with a molecular formula of C₄H₂Br₂N₂O₂ and a molecular weight of 269.88 g/mol [1]. The compound is classified as a halogenated pyrazole carboxylic acid scaffold and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its computed physicochemical profile includes an acid pKa of 3.37, a Log P of approximately 1.6, and a melting point of 254–255 °C [2].

Why 3,4-Dibromo-1H-pyrazole-5-carboxylic acid Is Not Interchangeable


Pyrazole carboxylic acids bearing different halogenation patterns exhibit distinct physicochemical and reactivity profiles that preclude simple interchangeability in synthetic workflows. The 3,4-dibromo substitution pattern of this compound places two bromine atoms at adjacent positions on the pyrazole ring, in contrast to the 3,5-dibromo regioisomer (CAS 98026-81-4) where bromines are separated by the carboxylic acid-bearing carbon . This regiochemical difference directly translates into divergent site-selectivity during metal-catalyzed cross-coupling reactions: studies on N-protected tribromopyrazoles demonstrate that the first Suzuki-Miyaura coupling occurs exclusively at position 5, with subsequent couplings at positions 3 and 4 respectively, meaning that 5-substituted-3,4-dibromopyrazoles represent a distinct intermediate class with two remaining reactive handles at adjacent positions [1]. Furthermore, the dual bromination reduces the carboxylic acid pKa to 3.37 compared to 3.98 for the unsubstituted parent 1H-pyrazole-3-carboxylic acid, while simultaneously elevating the XLogP3 from 0.1 to 1.8—a lipophilicity shift that alters solubility, membrane permeability, and chromatographic behavior [2]. Substituting with a monobromo analog (e.g., 4-bromo-1H-pyrazole-3-carboxylic acid, XLogP3 = 0.8) would forfeit the second reactive handle and provide only half the lipophilicity enhancement, fundamentally changing the synthetic strategy and downstream molecular properties .

Quantitative Differentiation Evidence


Lipophilicity Enhancement

3,4-Dibromo-1H-pyrazole-5-carboxylic acid demonstrates an XLogP3 of 1.8, representing a 2.25-fold increase over the monobromo analog 4-bromo-1H-pyrazole-3-carboxylic acid (XLogP3 = 0.8) and an 18-fold increase over the unsubstituted parent 1H-pyrazole-3-carboxylic acid (XLogP3 ≈ 0.1) [1][2]. The independently computed Log P value of 1.60 confirms this trend [3]. This lipophilicity difference is driven by the presence of two electron-withdrawing bromine substituents, which reduce the overall polarity and hydrogen-bonding capacity of the molecule.

Lipophilicity Drug-likeness Membrane permeability

Acidity Modulation by Dibromination

The carboxylic acid pKa of 3,4-dibromo-1H-pyrazole-5-carboxylic acid is computed as 3.37, which is 0.61 log units lower (more acidic) than the unsubstituted parent 1H-pyrazole-3-carboxylic acid (pKa = 3.98 ± 0.10) [1]. Interestingly, the monobromo analog 4-bromo-1H-pyrazole-3-carboxylic acid has a predicted pKa of 2.63, which is more acidic than the dibromo compound—this suggests a non-additive electronic effect depending on the position of bromine relative to the carboxylic acid group . At physiological pH 7.4, the computed LogD of -1.80 for the target compound indicates predominant ionization to the carboxylate anion, which differs from both the monobromo analog and the unsubstituted parent in terms of distribution behavior [1].

pKa Ionization state Solubility Salt formation

Cross-Coupling Regioselectivity

The site-selectivity of palladium-catalyzed Suzuki-Miyaura reactions on polybrominated pyrazoles is regiochemically determined. Khera et al. (2011) demonstrated that on N-protected tribromopyrazoles, oxidative addition of Pd(0) occurs first at position 5, then at position 3, and finally at position 4 [1]. Consequently, a 5-aryl-3,4-dibromopyrazole intermediate—directly analogous to 3,4-dibromo-1H-pyrazole-5-carboxylic acid after hydrolysis—retains two bromine handles at adjacent positions (3 and 4) available for further sequential cross-coupling. This contrasts with the 3,5-dibromo-4-carboxylic acid regioisomer (CAS 98026-81-4), where bromines occupy non-adjacent positions and would exhibit a different order of reactivity (position 5 first, then position 3) . The adjacent bromine arrangement in the target compound enables unique transformations such as benzannulation, cyclization, or the installation of two different aryl/heteroaryl groups at contiguous positions.

Suzuki-Miyaura coupling Regioselectivity C–C bond formation Sequential functionalization

Density and Crystallinity Differentiation

The computed density of 3,4-dibromo-1H-pyrazole-5-carboxylic acid is 2.5 ± 0.1 g/cm³, which is significantly higher than the monobromo analog 4-bromo-1H-pyrazole-3-carboxylic acid (2.1 g/cm³) and substantially greater than the unsubstituted parent 1H-pyrazole-3-carboxylic acid (1.52 g/cm³) . The melting point of 254–255 °C (Sigma-Aldrich specification ) is in the same range as the monobromo analog (257–260 °C, AKSci specification ) but significantly higher than the unsubstituted parent (210–215 °C), reflecting the increased intermolecular interactions conferred by the heavier bromine atoms.

Density Solid-phase properties Crystallinity Material handling

Molecular Weight and Isotopic Signature

With a molecular weight of 269.88 g/mol, 3,4-dibromo-1H-pyrazole-5-carboxylic acid is 78.90 Da heavier than the monobromo analog (190.98 g/mol) and 157.79 Da heavier than the unsubstituted parent (112.09 g/mol) [1][2]. This molecular weight difference ensures baseline chromatographic separation under reversed-phase conditions and unambiguous mass spectrometric identification. Additionally, the presence of two bromine atoms produces a characteristic isotopic signature: the [M-H]⁻ ion cluster displays a triplet pattern with relative intensities of approximately 1:2:1 (due to the ⁷⁹Br/⁸¹Br natural abundance of ~1:1 for each bromine), which is distinct from the doublet pattern (1:1) of monobromo compounds and the singlet of non-brominated analogs [3].

Mass spectrometry LC-MS Chromatographic retention Isotopic pattern

Optimal Application Scenarios


Sequential Dual-Arylation for Pyrazole Libraries

Medicinal chemistry teams constructing focused libraries of 3,4-diaryl-pyrazole-5-carboxylic acids should select this compound over the 3,5-dibromo-4-carboxylic acid regioisomer. As established by Khera et al. (2011), the 5-position is the most reactive site for the first Suzuki-Miyaura coupling, meaning the carboxylic acid at position 5 of this compound effectively 'protects' that position while leaving the two adjacent bromines at positions 3 and 4 available for sequential installation of two different aryl groups [1]. This enables the systematic exploration of SAR at contiguous positions on the pyrazole core—a synthetic pathway that is geometrically inaccessible to the 3,5-dibromo regioisomer.

Lipophilicity-Guided Fragment Optimization

When structure-activity relationship studies indicate that increasing lipophilicity of a pyrazole carboxylic acid fragment is desirable for improving passive membrane permeability or target binding, 3,4-dibromo-1H-pyrazole-5-carboxylic acid offers an XLogP3 of 1.8—an 18-fold increase over the unsubstituted scaffold [2][3]. This makes it an appropriate choice for fragment growing campaigns where the bromine atoms also serve as synthetic handles for subsequent diversification. Procurement teams should note that the enhanced lipophilicity is achieved without adding rotatable bonds (rotatable bond count = 1), preserving ligand efficiency metrics while modulating physicochemical properties.

Heterocycle Annulation Precursor

The adjacent (vicinal) arrangement of the two bromine atoms at positions 3 and 4 makes this compound uniquely suited as a precursor for transition-metal-catalyzed annulation reactions—for example, reactions with alkynes, enolates, or amines—that can construct fused bicyclic systems incorporating the pyrazole ring. The carboxylic acid at position 5 remains available for subsequent amidation or esterification to modulate the physicochemical properties of the final heterocyclic scaffold [4]. This synthetic versatility is not available from the 3,5-dibromo regioisomer, where the non-adjacent bromines preclude vicinal coupling or cyclization chemistry.

Isotopic Signature for Reaction Monitoring

In process chemistry and scale-up environments, the characteristic Br₂ isotopic triplet pattern (1:2:1 relative intensity at the [M-H]⁻ molecular ion cluster) provides an unambiguous mass spectrometric fingerprint that distinguishes this compound from monobromo intermediates, debrominated byproducts, and non-halogenated analogs during in-process reaction monitoring by LC-MS [5]. The molecular weight of 269.88 g/mol also ensures distinct chromatographic retention relative to lower-molecular-weight pyrazole derivatives, enabling accurate quantitation at each synthetic step.

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